molecular formula C27H25NO3S B2505976 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE CAS No. 899760-32-8

3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE

Cat. No.: B2505976
CAS No.: 899760-32-8
M. Wt: 443.56
InChI Key: CDBULDJNICIPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE is a complex organic compound with a unique structure that includes both benzenesulfonyl and benzoyl groups attached to a quinoline core

Preparation Methods

The synthesis of 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl and benzoyl groups through electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl and benzenesulfonyl groups.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-DIMETHYLBENZOYL)-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE include other quinoline derivatives with different substituents These compounds may have varying degrees of biological activity and chemical reactivity

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3S/c1-16-6-11-25-23(12-16)27(32(30,31)22-10-8-18(3)20(5)14-22)24(15-28-25)26(29)21-9-7-17(2)19(4)13-21/h6-15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBULDJNICIPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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